Atosiban acetate
Overview
Description
Atosiban Acetate is a competitive oxytocin and vasopressin antagonist by exhibiting high affinity for both receptors . It is used to treat preterm labors . It is a nonapeptide competitive vasopressin/oxytocin receptor antagonist, and is a desamino-oxytocin analogue . Atosiban is the main tocolytic agent and has the potential for spontaneous preterm labor research .
Synthesis Analysis
Atosiban is synthesized through a large-scale solid-phase synthesis (SPS) process . The conditions have been selected for the closure of the disulfide bond (S–S) in the Atosiban molecule both in the solution and solid phase with the minimal formation of by-products . The developed technique allows for the synthesis of Atosiban on an enlarged scale (10–20 mmol) involving the cyclization of a protected intermediate with the formation of the S–S bond during solid-phase synthesis with the minimal formation of by-products .Molecular Structure Analysis
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . The chemical formula of Atosiban acetate is C45H71N11O14S2 .Chemical Reactions Analysis
The yield of Atosiban acetate after the disulfide bond closure in the solution was 31.5% relative to the starting amino acid attached to the polymer support . The results prompted the development of the optimal technique for the formation of the disulfide bond on the polymer support .Physical And Chemical Properties Analysis
Atosiban acetate is a crystalline solid . Its molecular weight is 1,054.246 and its exact mass is 993.44 . The elemental analysis shows that it contains C, 51.27; H, 6.79; N, 14.61; O, 21.25; S, 6.08 .Scientific Research Applications
1. In Vitro Fertilization-Embryo Transfer (IVF-ET)
- Application Summary : Atosiban is administered to women undergoing in vitro fertilization-embryo transfer (IVF-ET) to improve pregnancy outcomes .
- Methods of Application : The study compared the impact of atosiban and the placebo on pregnancy outcomes in women undergoing IVF . The databases of PubMed, EMBASE, Web of Science, China BioMedicine, and Google Scholar were systematically searched .
2. Frozen-Thawed Embryo Transfer
- Application Summary : The study investigated the clinical application value and safety of atosiban before embryo transfer (ET) and the results showed that atosiban did not improve reproductive outcomes in patients undergoing frozen-thawed embryo transfer .
- Methods of Application : The clinical data of 1093 infertile patients who underwent frozen-thawed embryo transfer in a center from January 2019 to December 2020 were retrospectively analyzed . Propensity score matching (PSM) analysis identified 400 matched pairs of patients .
- Results : After propensity score matching, there was no significant difference in the implantation rate, clinical pregnancy rate, live birth rate, biochemical pregnancy rate, abortion rate, multiple pregnancy rate, and ectopic pregnancy rate in atosiban and control group .
1. In Vitro Fertilization-Embryo Transfer (IVF-ET)
- Application Summary : Atosiban is administered to women undergoing in vitro fertilization-embryo transfer (IVF-ET) to improve pregnancy outcomes .
- Methods of Application : The study compared the impact of atosiban and the placebo on pregnancy outcomes in women undergoing IVF . The databases of PubMed, EMBASE, Web of Science, China BioMedicine, and Google Scholar were systematically searched .
2. Frozen-Thawed Embryo Transfer
- Application Summary : The study investigated the clinical application value and safety of atosiban before embryo transfer (ET) and the results showed that atosiban did not improve reproductive outcomes in patients undergoing frozen-thawed embryo transfer .
- Methods of Application : The clinical data of 1093 infertile patients who underwent frozen-thawed embryo transfer in a center from January 2019 to December 2020 were retrospectively analyzed . Propensity score matching (PSM) analysis identified 400 matched pairs of patients .
- Results : After propensity score matching, there was no significant difference in the implantation rate, clinical pregnancy rate, live birth rate, biochemical pregnancy rate, abortion rate, multiple pregnancy rate, and ectopic pregnancy rate in atosiban and control group .
1. In Vitro Fertilization-Embryo Transfer (IVF-ET)
- Application Summary : Atosiban is administered to women undergoing in vitro fertilization-embryo transfer (IVF-ET) to improve pregnancy outcomes .
- Methods of Application : The study compared the impact of atosiban and the placebo on pregnancy outcomes in women undergoing IVF . The databases of PubMed, EMBASE, Web of Science, China BioMedicine, and Google Scholar were systematically searched .
2. Frozen-Thawed Embryo Transfer
- Application Summary : The study investigated the clinical application value and safety of atosiban before embryo transfer (ET) and the results showed that atosiban did not improve reproductive outcomes in patients undergoing frozen-thawed embryo transfer .
- Methods of Application : The clinical data of 1093 infertile patients who underwent frozen-thawed embryo transfer in a center from January 2019 to December 2020 were retrospectively analyzed . Propensity score matching (PSM) analysis identified 400 matched pairs of patients .
- Results : After propensity score matching, there was no significant difference in the implantation rate, clinical pregnancy rate, live birth rate, biochemical pregnancy rate, abortion rate, multiple pregnancy rate, and ectopic pregnancy rate in atosiban and control group .
Safety And Hazards
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-QIWYXCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atosiban acetate | |
CAS RN |
914453-95-5 | |
Record name | Atosiban acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATOSIBAN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.